6-amino-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid
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Overview
Description
6-Amino-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid is a heterocyclic aromatic organic compound. It contains a benzimidazole core, which is a fused structure of benzene and imidazole rings. This compound is known for its potential biological and pharmaceutical applications due to its unique chemical structure.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the condensation of o-phenylenediamine with glyoxal in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to form the benzimidazole ring.
Industrial Production Methods: On an industrial scale, the synthesis may involve more advanced techniques such as continuous flow chemistry to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can help in scaling up the production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the amino group, often involving halogenation or acylation.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂, acidic conditions.
Reduction: LiAlH₄, NaBH₄, in anhydrous ether.
Substitution: Halogenating agents (e.g., Br₂, Cl₂), acyl chlorides, and a base.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, amides.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific biological pathways. Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-amino-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the biological context, but it may involve inhibition or activation of certain biochemical processes.
Comparison with Similar Compounds
6-Amino-1H-benzimidazole-5-carboxylic acid: Lacks the methyl groups present in the target compound.
1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid: Similar structure but without the amino group.
2-Amino-1H-benzimidazole-5-carboxylic acid: Different position of the amino group.
Uniqueness: The presence of both methyl groups and the amino group at specific positions on the benzimidazole ring makes this compound unique, potentially leading to different biological activities and applications compared to its analogs.
Properties
IUPAC Name |
6-amino-1,3-dimethyl-2-oxobenzimidazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-12-7-3-5(9(14)15)6(11)4-8(7)13(2)10(12)16/h3-4H,11H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVZCHZGVFHGTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)C(=O)O)N)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901148456 |
Source
|
Record name | 6-Amino-2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901148456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936074-57-6 |
Source
|
Record name | 6-Amino-2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936074-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901148456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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